molecular formula C15H19NOS B5107134 2-[Benzyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol

2-[Benzyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol

Cat. No.: B5107134
M. Wt: 261.4 g/mol
InChI Key: CKTZJOTXNYULMR-UHFFFAOYSA-N
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Description

2-[Benzyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol is an organic compound that features a benzyl group, a thiophene ring, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol typically involves the reaction of benzylamine with 3-methylthiophene-2-carbaldehyde, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-[Benzyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-[Benzyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylaminoethanol: Similar structure but lacks the thiophene ring.

    3-Methylthiophene-2-carbaldehyde: Contains the thiophene ring but lacks the benzyl and ethanolamine moieties.

Uniqueness

2-[Benzyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol is unique due to the combination of its benzyl, thiophene, and ethanolamine components, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in simpler or less complex analogs.

Properties

IUPAC Name

2-[benzyl-[(3-methylthiophen-2-yl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-13-7-10-18-15(13)12-16(8-9-17)11-14-5-3-2-4-6-14/h2-7,10,17H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTZJOTXNYULMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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